2-Amino-2-(oxolan-2-yl)ethan-1-ol

Description

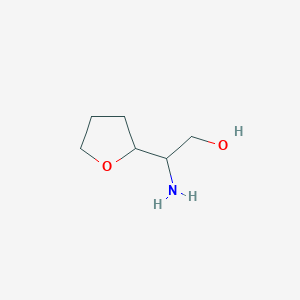

2-Amino-2-(oxolan-2-yl)ethan-1-ol is a bifunctional organic compound featuring an amino (-NH₂) group, a hydroxyl (-OH) group, and a tetrahydrofuran (oxolane) ring. Its systematic name reflects the substituents: the amino and hydroxyl groups are both attached to the second carbon of the ethan-1-ol backbone, while the oxolane ring is linked via its second carbon. This structure distinguishes it from simpler amino alcohols like ethanolamine (2-aminoethanol), as the oxolane moiety introduces steric and electronic effects that influence its physicochemical properties and reactivity .

The compound’s nomenclature adheres to substitutive IUPAC conventions, where the oxolane ring is treated as a substituent. Such systematic naming avoids ambiguity, though tautomerism or alternative naming (e.g., β-hydroxyethylamine analogs) may exist in literature for related compounds .

Properties

IUPAC Name |

2-amino-2-(oxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5(4-8)6-2-1-3-9-6/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPJURLRARTNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426427-02-2 | |

| Record name | 2-amino-2-(oxolan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxolan-2-yl)ethan-1-ol typically involves the reaction of tetrahydrofuran with an appropriate amine source under controlled conditions. One common method is the reductive amination of tetrahydrofuran-2-carbaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Amino-2-(oxolan-2-yl)ethan-1-ol serves as:

- Building Block: It is utilized in the synthesis of complex organic molecules, acting as a crucial intermediate in various chemical reactions.

- Reagent: The compound is employed in reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives.

Biology

The biological applications of this compound include:

- Biochemical Pathways: It is studied for its role in biochemical pathways, particularly in enzyme interactions and metabolic processes.

- Precursor for Active Molecules: The compound is used as a precursor in synthesizing biologically active molecules, which may have therapeutic potentials .

Medicine

In medical research, this compound is investigated for:

- Therapeutic Effects: Its potential therapeutic effects are being explored, particularly in drug development for various diseases.

- Ligand Design: The compound has been involved in ligand design studies for receptor binding experiments, contributing to the understanding of drug-receptor interactions .

Industrial Applications

In industry, this compound finds use in:

- Specialty Chemicals Production: It is utilized in producing specialty chemicals that require specific functional groups or properties.

- Buffering Agent: The compound acts as a nonionic organic buffering agent in biological assays and cell cultures, maintaining pH levels conducive to cellular activities .

Case Studies and Research Findings

- Pharmacological Studies:

-

Synthetic Chemistry Innovations:

- Recent studies have focused on enhancing synthetic routes for producing derivatives with improved biological activity. This includes optimizing reaction conditions to yield higher purity products suitable for pharmaceutical applications.

- Biological Activity Evaluations:

Mechanism of Action

The mechanism of action of 2-Amino-2-(oxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The tetrahydrofuran ring provides stability and enhances the compound’s ability to interact with various targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Amino-2-(oxolan-2-yl)ethan-1-ol with key analogs:

| Compound Name | Molecular Structure | Functional Groups | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | NH₂-C(OH)-CH₂-(oxolan-2-yl) | Amino, hydroxyl, cyclic ether | ~147.17* | Oxolane ring enhances lipophilicity |

| Ethanolamine (2-Aminoethanol) | NH₂-CH₂-CH₂-OH | Amino, hydroxyl | 61.08 | Simple linear structure, high polarity |

| 2-Amino-1-(oxolan-2-yl)ethan-1-ol | NH₂-CH(OH)-CH₂-(oxolan-2-yl) | Amino, hydroxyl, cyclic ether | ~147.17* | Oxolane at C1; stereochemical variability |

| [2-(Oxolan-2-ylmethoxy)phenyl]methanol | Phenyl-CH₂-O-(oxolan-2-yl)-CH₂-OH | Hydroxyl, ether, aromatic | ~208.23* | Aromatic ring modifies solubility |

Physicochemical Properties

- Solubility: The oxolane ring in this compound likely reduces water solubility compared to ethanolamine, which is highly polar and miscible in water. However, the hydroxyl and amino groups retain some hydrogen-bonding capacity, enabling partial solubility in polar solvents.

- Basicity: The amino group’s pKa is expected to be lower than ethanolamine (~9.5) due to electron-withdrawing effects from the oxolane ring, though experimental data is unavailable .

- Lipophilicity: The oxolane moiety increases logP (octanol-water partition coefficient) compared to linear amino alcohols, suggesting enhanced membrane permeability in biological systems.

Research Findings and Limitations

- Naming Variability: As noted in , systematic naming ensures clarity, but trivial names (e.g., “ethanolamine” analogs) may cause confusion in literature .

- Data Gaps: Experimental data (e.g., melting point, spectral signatures) for this compound is absent in the provided evidence. Properties are inferred from structural analogs.

- Comparative Reactivity: The oxolane ring may stabilize intermediates in reactions, contrasting with ethanolamine’s propensity for nucleophilic substitution at the β-carbon.

Biological Activity

Overview

2-Amino-2-(oxolan-2-yl)ethan-1-ol, with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol, is a compound of interest due to its potential biological activities. Its structure features an amino group and a tetrahydrofuran ring, which contribute to its reactivity and interaction with biological systems .

The biological activity of this compound primarily stems from its ability to form hydrogen bonds and electrostatic interactions with various biological molecules. The amino group plays a crucial role in these interactions, influencing the structure and function of target proteins .

Biological Applications

This compound has been explored for various applications:

- Chemistry : It serves as a building block in organic synthesis, contributing to the development of more complex molecules.

- Biology : It is utilized in studying biochemical pathways and as a precursor for synthesizing biologically active compounds .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Interaction : The compound has demonstrated potential as an inhibitor in enzyme assays, particularly those involving dihydrofolate reductase (DHFR), which is critical in folate metabolism .

- Antiviral Activity : In silico molecular docking studies have suggested that derivatives of this compound may interact effectively with SARS-CoV-2 proteins, indicating potential antiviral properties .

- Toxicity and Bioavailability : Evaluations using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have shown favorable profiles for certain derivatives, suggesting good gastrointestinal absorption and low toxicity risks .

Case Studies

Several case studies have investigated the biological implications of this compound:

Case Study 1: Dihydrofolate Reductase Inhibition

A study conducted by Queener et al. evaluated the compound's efficacy as a lipophilic inhibitor of DHFR. The results indicated that modifications to the amino group significantly enhanced inhibitory activity compared to unmodified analogs .

Case Study 2: Antiviral Properties Against SARS-CoV-2

Recent docking studies revealed that this compound derivatives showed high binding affinity to critical viral proteins such as Nsp14 (N7-MTase), PLpro, and Mpro. These findings suggest potential therapeutic applications in combating COVID-19 .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.